Methyl 2-chloro-4-methylnicotinate

Vue d'ensemble

Description

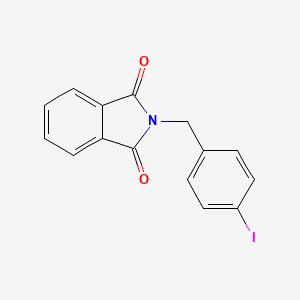

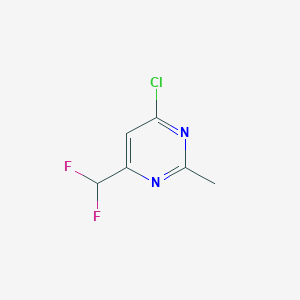

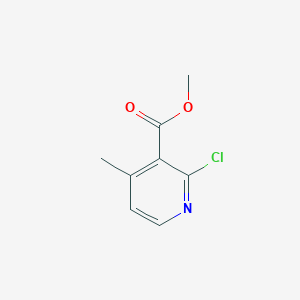

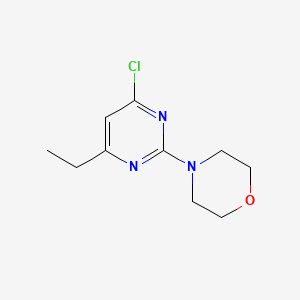

“Methyl 2-chloro-4-methylnicotinate” is a chemical compound with the CAS Number: 217811-63-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-chloro-4-methylnicotinate .

Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-4-methylnicotinate” is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-methylnicotinate” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Organic Synthesis Applications

- Synthesis of P2Y12 Receptor Antagonists: Development of multi-kilogram scale synthesis for AZD1283, a P2Y12 receptor antagonist, involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, indicating its role in pharmaceutical synthesis (Andersen et al., 2013).

- Chromenes and Quinolines Synthesis: Methyl 4-chloro-2-butynoate, a related compound, is used in Morita-Baylis-Hillman reactions with salicylic aldehydes for synthesizing chromenes and quinolines (Bello et al., 2010).

Pest Management

- Thrips Pest Management: Methyl isonicotinate, a similar compound, is being investigated as a non-pheromone semiochemical in thrips pest management. It's effective in trap capture for monitoring and potentially for mass trapping and other management strategies (Teulon et al., 2017).

Analytical Chemistry

- Lipid Peroxidation Analysis: 1-Methyl-2-phenylindole, reacting with compounds like malondialdehyde, forms a stable chromophore, indicating its use in lipid peroxidation assays. This reflects the potential of related methyl nicotinate compounds in analytical chemistry (Gérard-Monnier et al., 1998).

Medicinal Chemistry

- Hemoglobin Allosteric Modifiers: Research on 2-(aryloxy)-2-methylpropionic acids, structurally related to methyl nicotinates, showed their potential as allosteric effectors of hemoglobin, suggesting similar compounds could have medical applications (Randad et al., 1991).

Other Applications

- Vasodilatory Response Studies: Methylnicotinate has been used to study vasodilatory responses in conditions like schizophrenia, demonstrating its utility in physiological research (Ross et al., 2004).

- Skin Inflammation Models: Topically applied methyl nicotinate induces temporary inflammation on human skin, useful for studying anti-inflammatory effects in dermatological research (Monteiro Rodrigues et al., 2021)

Mécanisme D'action

Target of Action

Methyl 2-chloro-4-methylnicotinate is a derivative of Methyl nicotinate . The primary target of Methyl nicotinate is thought to be peripheral blood capillaries . It acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Mode of Action

It is thought that methyl nicotinate promotes the release of prostaglandin d2 . This prostaglandin is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation of the peripheral blood capillaries .

Result of Action

The primary result of the action of Methyl 2-chloro-4-methylnicotinate is thought to be an increase in local blood flow due to vasodilation . This can lead to a warming sensation and potential relief from muscle and joint pain .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQVQDYEBIHZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591371 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217811-63-7 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)